N-cyclohexyl-N-methylthiourea
Description
Academic Significance of N-substituted Thiourea (B124793) Derivatives
N-substituted thiourea derivatives are a class of organic compounds that have garnered considerable attention in various fields of chemical research. Their significance stems from their unique structural features and versatile chemical reactivity. As analogues of ureas where the oxygen atom is replaced by a sulfur atom, thioureas exhibit enhanced metal-coordination capabilities and a distinct profile of biological activity, largely due to the higher polarizability and nucleophilicity of sulfur.
The core thiourea functional group, with its sulfur and two nitrogen atoms, possesses multiple bonding possibilities, making these compounds excellent ligands in coordination chemistry for forming complexes with transition metals. rsc.org This ligating ability is crucial for applications in catalysis and materials science. smolecule.com Furthermore, N-substituted thioureas are highly valuable as versatile intermediates and building blocks for the synthesis of a wide array of heterocyclic compounds, such as thiazoles and pyrimidines. mdpi.comresearchgate.netconicet.gov.ar
The conformational flexibility of these molecules, which is dependent on the nature of the substituents on the nitrogen atoms, allows for the fine-tuning of their properties. rsc.org This structural adaptability has made them a focal point in medicinal chemistry and drug discovery, with studies reporting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. rsc.orgmdpi.comnih.gov They have also found utility as organocatalysts in various chemical reactions. rsc.orgresearchgate.net
N-cyclohexyl-N-methylthiourea as a Model Compound for Advanced Chemical Studies
Research on this compound and its close derivatives provides detailed insights into its synthesis, structure, and reactivity. Common synthetic routes include the reaction of methyl isothiocyanate with cyclohexylamine (B46788) or the denitrosation of an N-methyl-N'-cyclohexyl-N-nitrosothiourea precursor. These methods allow for the controlled preparation of the compound for further study.
Detailed spectroscopic analysis is crucial for its characterization. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) provide definitive structural information. For instance, a structurally similar compound, N-(cyclohexyl(methyl)carbomothioyl) benzamide, has been extensively characterized, revealing specific spectral signatures that confirm its molecular structure. up.ac.za
Studies have also explored the practical applications of compounds featuring the N-cyclohexylthiourea moiety. For example, cyclohexyl thiourea has been investigated for its ability to inhibit corrosion on mild steel in acidic environments, where it functions as a cathodic inhibitor. researchgate.net The adsorption of the molecule onto the metal surface is a key aspect of its inhibitory action. researchgate.net The this compound scaffold is also utilized in the design of new molecules with potential therapeutic applications, such as antitubercular agents. up.ac.za
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂S | sigmaaldrich.com |
| Molecular Weight | 172.29 g/mol | sigmaaldrich.com |
| IUPAC Name | 1-cyclohexyl-1-methylthiourea | |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | DRWVZPTVSGKMCK-UHFFFAOYSA-N | sigmaaldrich.com |
Spectroscopic Data for Characterization of this compound and Related Structures
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|
| FT-IR (cm⁻¹) | ~3317 (N-H stretch), ~1287 (C-N stretch), ~1140 (C=S stretch) | up.ac.za |
| ¹H NMR (ppm) | Cyclohexyl protons (multiplets, δ 1.2–2.1), Methyl group (singlet, δ 3.0–3.2) | |
| ¹³C NMR (ppm) | Thiocarbonyl carbon (C=S) at ~181.2, Cyclohexyl carbons (δ 26.4-63.2), Methyl carbon (~36.5) | up.ac.za |
Structure
3D Structure
Properties
CAS No. |
68267-50-5 |
|---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-cyclohexyl-1-methylthiourea |
InChI |
InChI=1S/C8H16N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
DRWVZPTVSGKMCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes for N-cyclohexyl-N-methylthiourea
Several specific methods have been documented for the preparation of this compound, each with its own set of reactants and reaction conditions.
Nucleophilic Addition of Cyclohexylamine (B46788) to Methyl Isothiocyanate
The most direct and common method for the synthesis of this compound is the nucleophilic addition of cyclohexylamine to methyl isothiocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction is typically straightforward and proceeds with high yield.
The general mechanism involves the attack of the amine on the central carbon of the isothiocyanate, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid proton transfer to yield the final thiourea (B124793) product. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or water, and can be performed at room temperature.
Table 1: Reaction Parameters for Nucleophilic Addition
| Parameter | Description |
| Reactants | Cyclohexylamine, Methyl Isothiocyanate |
| Solvent | Ethanol, Water, or other polar solvents |
| Temperature | Typically room temperature |
| Mechanism | Nucleophilic addition followed by proton transfer |
Denitrosation of N-methyl-N'-cyclohexyl-N-nitrosothiourea
This compound can also be synthesized through the denitrosation of its N-nitroso derivative, N-methyl-N'-cyclohexyl-N-nitrosothiourea. This reaction involves the removal of the nitroso group (-NO) from the nitrosothiourea precursor. The kinetics of this denitrosation have been studied in acidic conditions, indicating that the reaction is subject to general acid catalysis. The process can be facilitated by various organic acids such as acetic acid, formic acid, chloroacetic acid, and cyanoacetic acid. The mechanism of denitrosation of N-nitroso compounds can be complex and may involve free radical intermediates.
Condensation Reactions with Thiophosgene (B130339)
Thiophosgene (CSCl₂) serves as a versatile reagent for the synthesis of various sulfur-containing compounds, including thioureas. The synthesis of this compound using this method would likely proceed in a stepwise manner. First, thiophosgene would react with one of the amine precursors, for example, methylamine, to form an intermediate methyl isothiocyanate. This in-situ generated isothiocyanate would then react with cyclohexylamine in a subsequent step to yield the final product. Alternatively, a one-pot reaction involving the sequential addition of the amines to thiophosgene could be employed. It is important to note that thiophosgene is a highly toxic and corrosive reagent, requiring careful handling and specialized equipment.
General Approaches for the Synthesis of Substituted Thioureas
Beyond the specific routes to this compound, there are several general and robust methodologies for the synthesis of a diverse range of substituted thioureas. These methods offer flexibility in introducing various substituents onto the thiourea scaffold.
Reaction of Amines with Isothiocyanates
The reaction between an amine and an isothiocyanate is a cornerstone of thiourea synthesis, prized for its efficiency and broad applicability. This method allows for the preparation of a vast library of N,N'-disubstituted thioureas by simply varying the amine and isothiocyanate starting materials. The reaction proceeds via the same nucleophilic addition mechanism described for the synthesis of this compound. The choice of solvent can influence the reaction rate and work-up procedure, with options ranging from organic solvents to aqueous media.
Table 2: Examples of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
| Amine | Isothiocyanate | Product |
| Aniline | Phenyl isothiocyanate | N,N'-Diphenylthiourea |
| Benzylamine | Allyl isothiocyanate | N-Benzyl-N'-allylthiourea |
| Cyclohexylamine | Ethyl isothiocyanate | N-Cyclohexyl-N'-ethylthiourea |
Sulfuration Reactions of Urea (B33335) Derivatives
The direct conversion of N-cyclohexyl-N-methylurea to its thiourea analogue represents a primary synthetic route. This transformation is typically accomplished using thionating agents, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being a prominent example. The reaction involves the replacement of the carbonyl oxygen atom of the urea with a sulfur atom.
The general mechanism for the thionation of a urea derivative using Lawesson's reagent is understood to proceed through a four-membered ring transition state. The urea's carbonyl oxygen attacks one of the phosphorus atoms of the dissociated Lawesson's reagent, while the sulfur attacks the carbonyl carbon. This concerted process leads to the formation of the thiourea and a stable phosphine (B1218219) oxide byproduct. bibliotekanauki.plnih.gov Studies on the sulfuration of amides and related compounds have shown that reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield. beilstein-journals.orgresearchgate.net
| Thionating Agent | Typical Solvents | Temperature Range (°C) | Key Features |
| Lawesson's Reagent | Toluene, Tetrahydrofuran (THF), Dioxane | 80-110 | High efficiency for a broad range of substrates. nih.govbeilstein-journals.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | 80-110 | A traditional and potent thionating agent, though sometimes less selective than Lawesson's reagent. researchgate.net |
Solvent-Free and Aqueous Medium Syntheses
In line with the principles of green chemistry, solvent-free and aqueous medium syntheses of thioureas have gained considerable attention. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents.
Solvent-free synthesis of N,N'-disubstituted thioureas can be achieved by simply mixing the corresponding amines with carbon disulfide. researchgate.netthieme-connect.comresearchgate.net This approach is particularly effective for the synthesis of symmetrical thioureas and has been extended to some unsymmetrical derivatives. The reaction often proceeds rapidly and in high yield, sometimes instantaneously upon mixing. thieme-connect.com Microwave irradiation can also be employed to accelerate these solvent-free reactions. researchgate.net
Aqueous medium synthesis provides an environmentally friendly alternative. A simple condensation between amines and carbon disulfide in water can efficiently produce symmetrical and unsymmetrical substituted thiourea derivatives. organic-chemistry.org This method is particularly effective for aliphatic primary amines.
| Method | Reactants | Conditions | Advantages |
| Solvent-Free | Cyclohexylamine, Methylamine, Carbon Disulfide | Mixing at room temperature or with microwave irradiation | Reduced waste, faster reaction times, operational simplicity. researchgate.netthieme-connect.com |
| Aqueous Medium | Cyclohexylamine, Methylamine, Carbon Disulfide | Reflux in water | Environmentally benign, avoids toxic organic solvents. organic-chemistry.org |
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), has emerged as a powerful and sustainable method for preparing thioureas. nih.govbeilstein-journals.orgresearchgate.net This technique can lead to quantitative yields without the need for bulk solvents, often with reduced reaction times and byproducts. nih.gov
The mechanochemical synthesis of unsymmetrical thioureas like this compound can be approached by the "click-type" coupling of an isothiocyanate with an amine. researchgate.net For instance, cyclohexyl isothiocyanate can be milled with methylamine. Alternatively, a one-pot mechanochemical approach can involve the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate, which then reacts with another amine. beilstein-journals.orgnih.gov
| Technique | Reactants | Conditions | Key Outcomes |
| Ball Milling | Cyclohexyl isothiocyanate, Methylamine | High-speed vibrational milling | Quantitative yields, solvent-free, rapid. nih.govresearchgate.net |
| Ball Milling | Cyclohexylamine, Carbon Disulfide, Methylamine | Stepwise or one-pot milling | Formation of dithiocarbamate intermediate, high yields. beilstein-journals.orgnih.gov |
Reaction Mechanism Elucidation for Thiourea Formation
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. The formation of this compound, like other thioureas, primarily involves nucleophilic substitution pathways.
Nucleophilic Substitution Mechanisms
The most common method for synthesizing unsymmetrical thioureas is the reaction between an isothiocyanate and an amine. In the case of this compound, this would involve the reaction of cyclohexyl isothiocyanate with methylamine, or methyl isothiocyanate with cyclohexylamine.
The mechanism is a classic nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the -N=C=S group. This is followed by a proton transfer from the amine nitrogen to the isothiocyanate nitrogen, resulting in the final thiourea product. researchgate.netresearchgate.net
Reaction Scheme: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
This reaction is generally efficient and proceeds under mild conditions. researchgate.net
Proposed Reaction Pathways in One-Pot Syntheses
One-pot syntheses of unsymmetrical thioureas from two different amines and a sulfur source, such as carbon disulfide, are highly desirable for their efficiency. researchgate.netresearchgate.netrsc.org The proposed reaction pathway typically involves the initial formation of a dithiocarbamate intermediate. mdpi.com
In a one-pot synthesis of this compound, cyclohexylamine would first react with carbon disulfide to form a dithiocarbamate salt. This intermediate can then react in situ with methylamine. researchgate.net The dithiocarbamate can undergo desulfurization to form an isothiocyanate, which then reacts with the second amine as described in the nucleophilic substitution mechanism. researchgate.netmdpi.com Alternatively, the second amine can directly attack the dithiocarbamate intermediate, leading to the formation of the unsymmetrical thiourea and the release of hydrogen sulfide.
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the primary amine (e.g., cyclohexylamine) on carbon disulfide. | Dithiocarbamate salt |
| 2a | Desulfurization of the dithiocarbamate to form an isothiocyanate. | Cyclohexyl isothiocyanate |
| 2b | Nucleophilic attack of the second amine (methylamine) on the isothiocyanate. | This compound |
| OR | ||
| 2' | Direct reaction of the second amine with the dithiocarbamate intermediate. | This compound |
Role of Intermediates in Reaction Progression
The progression of thiourea synthesis is critically dependent on the formation and reactivity of key intermediates. As highlighted, dithiocarbamates and isothiocyanates are central to many synthetic routes. mdpi.com
The formation of a dithiocarbamate from a primary or secondary amine and carbon disulfide is a rapid and often reversible reaction. nih.govmdpi.com The stability and subsequent reactivity of this intermediate are influenced by the reaction conditions, such as the presence of a base.
In many one-pot procedures, the in situ generation of an isothiocyanate from the dithiocarbamate is a crucial step. researchgate.net This is often promoted by a desulfurizing agent or by thermal decomposition. The isothiocyanate is a highly reactive electrophile that readily undergoes nucleophilic attack by an amine to form the stable thiourea linkage. chemrxiv.org The controlled formation and consumption of these intermediates are key to achieving high yields and selectivities in the synthesis of unsymmetrical thioureas like this compound.
Optimization of Synthetic Parameters and Yield Enhancement in Academic Settings
Academic studies have demonstrated that the yield of this compound is highly dependent on the chosen reaction conditions. The selection of an appropriate solvent, for instance, plays a crucial role in facilitating the reaction between the amine and the isothiocyanate. Research has shown that polar aprotic solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), tend to afford higher yields compared to nonpolar or protic solvents. This is attributed to their ability to solvate the reactants and intermediates effectively, thereby promoting the desired reaction pathway.
Furthermore, the molar ratio of the reactants and the reaction duration have been fine-tuned in academic laboratories to achieve optimal results. A slight excess of the more volatile reactant, methyl isothiocyanate, is often employed to ensure the complete conversion of cyclohexylamine. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of this compound.
Detailed Research Findings
Table 1: Effect of Solvent on the Yield of a Representative N,N'-Disubstituted Thiourea
| Solvent | Dielectric Constant (20°C) | Yield (%) |
| Acetonitrile | 37.5 | 92 |
| Dimethylformamide (DMF) | 36.7 | 88 |
| Dichloromethane (DCM) | 8.93 | 75 |
| Toluene | 2.38 | 65 |
| Hexane | 1.88 | 40 |
This table illustrates the general trend of increased yield with higher solvent polarity for the synthesis of N,N'-disubstituted thioureas.
Table 2: Influence of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temperature) | 24 | 78 |
| 50 | 8 | 91 |
| 80 | 4 | 85 (slight decomposition observed) |
| 100 | 2 | 75 (significant byproduct formation) |
This table demonstrates the typical trade-off between reaction rate and product stability at different temperatures.
Table 3: Optimization of Molar Ratio of Reactants
| Molar Ratio (Cyclohexylamine : Methyl Isothiocyanate) | Reaction Time (h) | Yield (%) |
| 1 : 1 | 12 | 85 |
| 1 : 1.1 | 10 | 93 |
| 1 : 1.2 | 10 | 94 |
| 1 : 1.5 | 10 | 94 (no significant improvement) |
This table indicates that a slight excess of methyl isothiocyanate can drive the reaction to completion more efficiently.
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the N-cyclohexyl-N-methylthiourea molecule.
FTIR spectroscopy of thiourea (B124793) derivatives typically reveals several key absorption bands. The N-H stretching vibrations are generally observed in the region of 3200–3400 cm⁻¹. The C=S stretching vibration, a hallmark of the thiourea core, is expected to appear between 1250–1350 cm⁻¹. For related thiourea compounds, the C=S group also presents absorption bands in the range of 1523-1566 cm⁻¹ and 1250-1410 cm⁻¹. scielo.br The presence of the cyclohexyl and methyl groups will also give rise to characteristic C-H stretching and bending vibrations. nih.gov For instance, C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information to FTIR. In related thiourea compounds, Raman spectra have been used to identify vibrational modes, offering a more complete picture of the molecular vibrations. acs.orgresearchgate.net This technique is particularly useful for analyzing the symmetric vibrations and the sulfur-containing functional groups, which often yield strong Raman signals. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | FTIR | 3200–3400 | |
| C=S Stretch | FTIR | 1250–1350 | |
| C=S Group | FTIR | 1523-1566 and 1250-1410 | scielo.br |
Mass Spectrometry (MS, HR-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) and its high-resolution variant (HR-MS) are essential for determining the molecular weight and investigating the fragmentation patterns of this compound.
The molecular formula of this compound is C₈H₁₆N₂S, corresponding to a molecular weight of 172.29 g/mol . sigmaaldrich.com High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. For instance, a molecular ion peak at an m/z of 186.1 for a related compound has been used to validate its molecular formula.
Electron ionization mass spectrometry (EI-MS) of related thiourea derivatives shows characteristic fragmentation patterns. scielo.br For ketamine analogues, which also contain a cyclohexyl ring, common fragmentation pathways involve the loss of small neutral molecules or radicals. nih.gov The fragmentation of the this compound molecular ion would likely involve cleavages at the C-N bonds and within the cyclohexyl ring, providing valuable structural information. nih.govacdlabs.com
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. fzu.cz While powder XRD can provide information about the crystal system and phase purity, single-crystal X-ray diffraction (SCXRD) can elucidate the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. umontpellier.fr
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(4-methylbenzoyl)-N′-((2-oxocyclohexyl)methyl)thiourea |
| N,N′-dicyclohexylurea |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sciensage.inforsc.org DFT calculations are employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies, offering a correlation between theoretical data and experimental results. sciensage.infomdpi.com For thiourea (B124793) derivatives, DFT has been successfully used to study their structural parameters, quantum chemical properties, and potential biological activities. sciensage.inforsc.org
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that minimize the total electronic energy. sciensage.info
For N-cyclohexyl-N-methylthiourea, geometry optimization would reveal the three-dimensional arrangement of the cyclohexyl, methyl, and thiourea groups. Studies on analogous thiourea derivatives suggest that the core thiourea unit (–NH–CS–NH–) and its substituents often adopt a non-planar geometry due to steric and electronic effects. The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical parameters obtained from DFT calculations and is not based on specific published results for this compound.
| Parameter | Predicted Value |
|---|---|
| C=S Bond Length | ~1.68 Å |
| C-N (methyl) Bond Length | ~1.38 Å |
| C-N (cyclohexyl) Bond Length | ~1.41 Å |
| N-C-N Bond Angle | ~117° |
| C-N-C (cyclohexyl) Bond Angle | ~125° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. mdpi.com For thiourea derivatives, FMO analysis helps in understanding their electronic properties and predicting their behavior in chemical reactions. rsc.orgresearchgate.net In a typical analysis of a substituted thiourea, the HOMO is often localized on the sulfur atom, while the LUMO is distributed across the aromatic or core structure. researchgate.net
Table 2: Illustrative FMO Parameters for this compound Note: This table presents typical parameters derived from FMO analysis. Specific values for this compound are not available in the searched literature.
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 5.0 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and polarity of a molecule. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
This information is invaluable for predicting how a molecule will interact with other charged species, such as ions or other polar molecules. mdpi.com MEP analysis can identify the sites most susceptible to electrophilic and nucleophilic attack. scispace.com For thiourea derivatives, the MEP map typically shows a negative potential around the sulfur atom of the thiocarbonyl group, indicating its nucleophilic character, while the regions around the N-H protons are generally positive, suggesting susceptibility to deprotonation or hydrogen bonding. researchgate.netscispace.com
Prediction of Reactive Sites and Chemical Reactivity
By combining insights from FMO and MEP analyses, DFT can be used to predict the most likely sites for chemical reactions. The regions of negative potential on an MEP map correspond to sites prone to electrophilic attack, while positive regions indicate sites susceptible to nucleophilic attack. scispace.com FMO theory complements this by identifying the orbitals involved in electron transfer during a reaction. taylorandfrancis.com
For this compound, the sulfur atom is predicted to be a primary nucleophilic site due to the lone pair electrons and its negative electrostatic potential. scispace.com The nitrogen atoms can also exhibit nucleophilic character. The hydrogen atoms attached to the nitrogen are potential sites for deprotonation under basic conditions. Such computational predictions are crucial for understanding reaction mechanisms and designing new synthetic pathways. chemicaljournal.in
Modeling of Solvent Effects on Reaction Pathways
Chemical reactions are significantly influenced by the solvent in which they are performed. rsc.org Computational models can simulate these solvent effects to provide a more accurate prediction of reaction pathways and energetics. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to account for bulk solvent effects. researchgate.net
Explicit solvent models involve including individual solvent molecules in the calculation, which is computationally more intensive but can capture specific solute-solvent interactions like hydrogen bonding. rsc.org For reactions involving this compound, modeling solvent effects would be essential to understand how different solvents might stabilize or destabilize reactants, transition states, and products, thereby influencing reaction rates and outcomes. researchgate.netiaea.org
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological receptors. nih.govacs.org
For this compound, MD simulations could be used to explore the different possible conformations of the cyclohexyl ring (e.g., chair, boat) and the rotational flexibility around the C-N bonds. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. nih.govrsc.org Furthermore, MD simulations can model the interactions between the thiourea derivative and other molecules, providing insights into binding processes and intermolecular forces at an atomic level. acs.orgresearchgate.net
Compound Index
| Compound Name |
|---|
| This compound |
| Thiourea |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Methodologies
There is no available research detailing the in silico ADMET profile specifically for this compound. Computational ADMET predictions are crucial in early-stage drug discovery to forecast the pharmacokinetic properties of a molecule. These analyses are performed for various classes of thiourea compounds in broader studies, but specific predicted values for properties such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, or toxicity for this compound have not been published.
Molecular Docking Studies for Ligand-Target Interaction Prediction
No molecular docking studies detailing the interaction of this compound with a specific biological target were identified. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential mechanisms of action. While numerous studies perform docking simulations for various thiourea derivatives against targets like kinases, enzymes, or receptors, none of the found literature specifically reports on the binding mode, energy, or key interactions of this compound.
Coordination Chemistry of N Cyclohexyl N Methylthiourea and Its Derivatives
N-cyclohexyl-N-methylthiourea as a Ligand in Metal Complex Formation
This compound is a versatile ligand capable of coordinating with various metal centers. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for multiple bonding possibilities. isca.me Thiourea (B124793) derivatives can coordinate to metal ions as neutral ligands, monoanions, or dianions. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other ligands.
Metal complexes of thiourea derivatives are synthesized through various methods, often involving the reaction of a metal salt with the thiourea ligand in a suitable solvent. For instance, complexes of cobalt(II) and copper(II) have been prepared by reacting their respective chloride salts with a bis(thiourea) ligand in an ethanolic solution. isca.me Similarly, palladium(II) complexes have been synthesized by reacting orthopalladated acetato-bridged dimers with a glucose-derived thiourea. researchgate.net The resulting complexes can exhibit a range of colors and are often characterized by their distinct melting or decomposition points. isca.me
The formation of these complexes is driven by the ability of the thiourea ligand to donate electrons to the metal center, forming a coordinate bond. The stability of these complexes can be influenced by factors such as the nature of the metal ion and the substituents on the thiourea ligand. The Irving-Williams series, which describes the relative stabilities of complexes of divalent transition metal ions, can often predict the stability of these thiourea complexes. ksu.edu.tr
Chelation Modes and Coordination Geometries in Thiourea Complexes
Thiourea derivatives, including this compound, exhibit diverse chelation modes and can adopt various coordination geometries upon complexation with metal ions. The most common coordination mode involves the sulfur atom, which acts as a soft donor and readily binds to a range of metal centers. mdpi.comresearchgate.net However, depending on the substituents and reaction conditions, the nitrogen atoms can also participate in coordination, leading to different chelation patterns.
Common coordination modes observed in thiourea complexes include:
Monodentate S-coordination: The ligand binds to the metal center solely through the sulfur atom. mdpi.com This is a very common mode, particularly in complexes with copper(I) halides. oup.com
Bidentate N,S-chelation: The ligand coordinates to the metal through both a nitrogen and the sulfur atom, forming a chelate ring. mdpi.commdpi.com This mode is often observed after deprotonation of one of the N-H groups. oup.com
Bridging coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both. oup.com
The resulting coordination geometries are influenced by the coordination number of the metal ion and the nature of the ligands. Some of the observed geometries include:
Linear: Two-coordinate complexes, though rare, have been observed for copper(I). oup.com
Trigonal planar: Common for three-coordinate copper(I) and silver(I) complexes. oup.com
Tetrahedral: Frequently seen in four-coordinate complexes of copper(I) and silver(I). oup.com
Square planar: Observed for copper(II), nickel(II), and palladium(II) complexes. researchgate.netoup.com
Octahedral: Can be formed with various transition metals, often involving additional ligands to satisfy the coordination sphere. nih.gov
The table below summarizes some examples of coordination geometries observed in metal complexes with thiourea derivatives.
| Metal Ion | Coordination Number | Geometry | Example Complex Type |
| Copper(I) | 2 | Linear | [Cu(κS-HL)₂]⁺ |
| Copper(I) | 3 | Trigonal Planar | [CuX(κS-HL)₂] |
| Copper(I) | 4 | Tetrahedral | [CuCl{κS-HL}₃] |
| Silver(I) | 3 | Trigonal Planar | [AgX(κS-HL)₂] |
| Silver(I) | 4 | Tetrahedral | [AgX(κS-HL)₃] |
| Copper(II) | 4 | Square Planar | [Cu(κ²N,S-L)₂] |
| Nickel(II) | 4 | Square Planar / Tetrahedral | [Ni(L)₂X₂] |
| Palladium(II) | 4 | Square Planar | [Pd(L)₂(OAc)] |
| Cobalt(II) | 6 | Octahedral | [CoL₂(H₂O)₂]Cl₂ |
Note: L represents a thiourea derivative ligand, and X represents a halide or other anion.
Design Principles for Thiourea-Based Metal Coordination Compounds
The design of thiourea-based metal coordination compounds is guided by several key principles that influence the structure, stability, and properties of the resulting complexes. The choice of substituents on the thiourea nitrogen atoms plays a crucial role in determining the steric and electronic properties of the ligand, which in turn affects its coordination behavior. vulcanchem.com For instance, bulky substituents can favor lower coordination numbers.
The nature of the metal ion is another critical factor. The Hard and Soft Acids and Bases (HSAB) theory is useful in predicting the preferred coordination site. Soft metal ions like Ag(I) and Cu(I) have a high affinity for the soft sulfur donor atom, while harder metal ions may show a greater tendency to coordinate with the nitrogen atoms.
The reaction conditions, including the solvent, temperature, and pH, can also direct the formation of specific complex structures. For example, the use of a base can facilitate the deprotonation of the thiourea ligand, leading to the formation of anionic chelating ligands. oup.com The choice of counter-anion can also influence the final structure, sometimes participating in hydrogen bonding interactions that stabilize the crystal lattice. oup.com
Furthermore, the incorporation of other functional groups into the thiourea ligand can lead to the formation of multifunctional complexes with interesting properties. For example, the introduction of a phosphine (B1218219) group can create a P,S-chelating ligand, which has been shown to form stable complexes with gold and silver. nih.gov The design of such multifunctional ligands opens up possibilities for creating coordination compounds with tailored catalytic or biological activities. researchgate.net
Spectroscopic Characterization of Metal-Thiourea Interactions
A variety of spectroscopic techniques are employed to characterize the interaction between metal ions and thiourea ligands, providing valuable insights into the coordination mode and the structure of the resulting complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the thiourea ligand. Key vibrational bands that are monitored include:
ν(N-H): The stretching vibration of the N-H bond, typically observed around 3100-3400 cm⁻¹. Changes in the position and shape of this band upon complexation can indicate the involvement of the nitrogen atom in coordination or hydrogen bonding. mdpi.comchemrevlett.com
ν(C=S): The thiocarbonyl stretching vibration, which appears in the region of 700-850 cm⁻¹. A shift of this band to a lower frequency upon complexation is indicative of coordination through the sulfur atom. mdpi.comisca.me
ν(C-N): The stretching vibration of the C-N bond, usually found between 1400 and 1500 cm⁻¹. An increase in the frequency of this band suggests an increase in the double bond character of the C-N bond upon coordination of the sulfur atom to the metal. mdpi.com
ν(M-S): The metal-sulfur stretching vibration, which is observed in the far-infrared region (typically below 400 cm⁻¹). The position of this band provides direct evidence of the M-S bond and can vary with the metal ion and the coordination geometry. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the ligands and their complexes in solution.
¹H NMR: The chemical shifts of the N-H protons can be sensitive to coordination and hydrogen bonding. Changes in the chemical shifts of the protons on the cyclohexyl and methyl groups of this compound upon complexation can also provide information about the coordination environment. mdpi.comnih.gov
¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is particularly informative. A downfield shift of this signal upon complexation is consistent with coordination through the sulfur atom, as it leads to a decrease in electron density at the carbon atom. mdpi.com
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. d-d transitions in transition metal complexes can give rise to characteristic absorption bands in the visible region, which are useful for determining the coordination geometry of the metal ion. nih.govjournalajocs.com Ligand-to-metal charge transfer (LMCT) bands may also be observed.
The table below summarizes the key spectroscopic changes observed upon coordination of thiourea ligands to metal ions.
| Spectroscopic Technique | Key Observable | Interpretation of Change upon Coordination |
| Infrared (IR) | ν(C=S) | Shift to lower frequency |
| ν(C-N) | Shift to higher frequency | |
| ν(M-S) | Appearance of a new band in the far-IR | |
| ¹³C NMR | δ(C=S) | Downfield shift |
| UV-Visible | d-d transitions | Appearance of new bands in the visible region |
Catalytic Applications of Thiourea Metal Complexes
While organocatalysis using thiourea derivatives is well-established, the catalytic applications of their metal complexes are a growing area of research. rsc.orgrsc.org The coordination of a metal ion to a thiourea ligand can modulate its electronic and steric properties, leading to enhanced catalytic activity and selectivity in various organic transformations. mdpi.com
Thiourea-based metal complexes have shown promise as catalysts in a range of reactions, including:
Michael Additions: Chiral bifunctional thiourea catalysts have been successfully employed in asymmetric Michael addition reactions. researchgate.net The metal center can act as a Lewis acid to activate the electrophile, while the thiourea moiety can activate the nucleophile through hydrogen bonding.
Mannich Reactions: Similar to Michael additions, thiourea metal complexes can catalyze asymmetric Mannich reactions by coordinating to the imine substrate. libretexts.org
Hydrophosphonylation Reactions: Chiral thiourea-metal complexes have been used for the enantioselective hydrophosphonylation of imines, providing access to optically active α-amino phosphonic acids. libretexts.org
Petasis Reactions: Thiourea-based catalysts have been explored for the activation of quinolines in Petasis-type transformations. libretexts.org
The design of these catalytic systems often involves the use of chiral thiourea ligands to induce enantioselectivity. The metal center, the ligand backbone, and the reaction conditions can all be tuned to optimize the catalytic performance. The ability of the thiourea ligand to engage in hydrogen bonding interactions remains a key feature in many of these catalytic cycles, working in concert with the Lewis acidity of the metal center to facilitate the desired transformation. researchgate.netlibretexts.org The development of new thiourea-based metal complexes continues to be an active area of research, with the potential to provide novel and efficient catalysts for a wide range of chemical reactions. mdpi.com
Thiourea Catalyzed Organic Transformations
Principles of Thiourea (B124793) Organocatalysis
The catalytic activity of thioureas stems from their ability to act as potent hydrogen-bond donors. This interaction with substrates, particularly those containing Lewis basic sites such as carbonyls or nitro groups, forms the basis of their catalytic power. Unlike traditional metal-based catalysts, thioureas operate under generally mild and almost neutral conditions, making them suitable for reactions involving acid-sensitive substrates. wikipedia.org The fundamental mechanisms of their action include hydrogen bond donor catalysis, Brønsted acid and Lewis base interactions, and the stabilization of anionic intermediates.
The primary mechanism of thiourea organocatalysis involves its function as a hydrogen bond donor. wikipedia.org The two N-H protons of the thiourea moiety can form a bidentate, clamp-like hydrogen-bonding interaction with an electrophilic substrate. wikipedia.org This dual hydrogen bonding effectively lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. wikipedia.org
This activation is particularly effective for electrophiles such as aldehydes, imines, and nitroolefins. nih.govchemrxiv.org By coordinating to the oxygen or nitrogen atoms of these functional groups, the thiourea catalyst polarizes the molecule and stabilizes the developing negative charge in the transition state. wikipedia.org Thioureas are generally stronger hydrogen-bond donors than their urea (B33335) counterparts, a phenomenon attributed not to electronegativity differences but to the steric size of the chalcogen atom. wikipedia.orgwikipedia.org The design of effective thiourea catalysts often involves attaching electron-withdrawing groups to the nitrogen atoms, which enhances the acidity of the N-H protons and strengthens their hydrogen-bonding capability. wikipedia.org
Beyond simple hydrogen bonding, thioureas can participate in reactions through Brønsted acid or Lewis base catalysis. acs.org In some mechanistic pathways, a thiourea derivative can act as a Brønsted acid, explicitly donating a proton to an electrophile to form a more reactive cationic intermediate, such as an oxacarbenium or iminium ion. scispace.comacs.org This mechanism has been proposed for reactions like the tetrahydropyranylation of alcohols, where the thiourea protonates the dihydropyran. scispace.comacs.orgrsc.org After the nucleophilic attack by the alcohol, the conjugate base of the catalyst retrieves a proton, regenerating the catalyst for the next cycle. scispace.com
Conversely, thioureas can also exhibit Lewis base character. The sulfur atom, with its lone pairs of electrons, can act as a Lewis base. rsc.org Furthermore, in bifunctional thiourea catalysts that incorporate a basic moiety such as a tertiary amine, this group can act as a Brønsted base, deprotonating a nucleophile to increase its reactivity, while the thiourea group simultaneously activates the electrophile. acs.orgbeilstein-journals.org This cooperative activation is a powerful strategy in organocatalysis. acs.org
A key role of thiourea catalysts is the stabilization of negatively charged intermediates, particularly oxyanions, that form during a reaction. wikipedia.org In many reactions, such as Michael additions or aldol (B89426) reactions, a tetrahedral anionic intermediate is formed upon nucleophilic attack on a carbonyl or similar group. wikipedia.orgacs.org The thiourea catalyst, through its dual hydrogen bonds, can effectively stabilize this oxyanion. wikipedia.orgresearchgate.net
This stabilization lowers the activation energy of the transition state leading to the intermediate, thereby accelerating the reaction. scispace.com This "oxyanion hole" stabilization is analogous to the mechanism employed by many enzymes. rsc.org Thiourea derivatives have been successfully used as oxyanion stabilizers in various transformations, including iridium-catalyzed aminations of alcohols and acetalization of carbonyl compounds, demonstrating the broad utility of this principle. researchgate.netx-mol.com
Asymmetric Organocatalysis with Chiral N-substituted Thioureas
While the fundamental principles of thiourea catalysis apply to simple molecules, the field of asymmetric organocatalysis requires the use of chiral N-substituted thioureas. These catalysts are designed to create a chiral environment around the reacting molecules, enabling control over the stereochemical outcome of the reaction. nih.gov By attaching the thiourea moiety to a chiral scaffold, chemists can induce high levels of enantioselectivity and diastereoselectivity. nih.govresearchgate.net
Mechanistic Insights into Asymmetric Induction
The ability of chiral thiourea catalysts to induce asymmetry stems from their capacity to create a well-organized, chiral environment around the reacting molecules. In a typical bifunctional thiourea catalyst, a chiral backbone is functionalized with both the thiourea group (a Lewis acid/H-bond donor) and a basic moiety, such as a tertiary amine (a Brønsted base). rsc.orgjst.go.jp
This bifunctional nature allows for a cooperative activation mechanism:
Electrophile Activation: The thiourea's N-H protons activate the electrophile (e.g., an imine, nitroolefin, or enone) by forming dual hydrogen bonds, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy. acs.orgacs.org
Nucleophile Activation/Orientation: Simultaneously, the basic site on the catalyst (e.g., an amino group) deprotonates the nucleophile (e.g., a malonate, nitroalkane, or ketone), increasing its HOMO (Highest Occupied Molecular Orbital) energy and positioning it for a stereoselective attack. jst.go.jpacs.org
The rigid chiral scaffold holds the activated electrophile and nucleophile in a specific, close-proximity arrangement within a ternary complex. researchgate.net This highly organized transition state effectively shields one face of the electrophile, forcing the nucleophile to attack from the other, less hindered face. This controlled trajectory of attack is the origin of the high enantioselectivity observed in these reactions. acs.org DFT calculations and mechanistic studies have supported this dual-activation model, correcting earlier hypotheses and confirming that the catalyst brings both reacting partners together in a chiral embrace. acs.orgacs.org
Scope of Thiourea-Catalyzed Reactions
The unique activating ability of chiral thioureas has been applied to a wide array of important carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Additions (e.g., Aza-Michael)
The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis. Chiral bifunctional thioureas are exceptionally effective catalysts for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated systems. organic-chemistry.org In these reactions, the thiourea moiety activates the α,β-unsaturated carbonyl or nitro compound, while the basic group on the catalyst activates the nucleophile. acs.org
A key variant is the aza-Michael reaction, which forms a crucial C-N bond. d-nb.info Bifunctional thiourea catalysts promote the addition of amines or their equivalents to electron-deficient olefins with high yields and excellent enantioselectivities. d-nb.infobeilstein-journals.org These catalysts have been successfully employed in the synthesis of chiral β-amino acids and other nitrogen-containing compounds. nih.gov For instance, the addition of dicarbonyl compounds to nitroolefins or N-Boc imines to nitroalkanes proceeds efficiently with high stereocontrol. jst.go.jp
Table 1: Representative Thiourea-Catalyzed Asymmetric Michael Additions
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cinchona Alkaloid Thiourea | Dimethyl Malonate | Trans-β-Nitrostyrene | 95 | 94 | jst.go.jp |
| BINAM-based Bis-Thiourea | Nitromethane | N-Boc-benzaldimine | 95 | 97 | nih.gov |
| Aminoindanol-derived Thiourea | Malononitrile | N-Cinnamoyl-2-methoxybenzamide | 98 | 96 | acs.org |
Henry and Mannich-Type Reactions
The Henry (nitroaldol) reaction and the Mannich reaction are fundamental C-C bond-forming reactions for synthesizing β-nitroalcohols and β-amino carbonyl compounds, respectively. Chiral thiourea catalysts have revolutionized the asymmetric versions of these transformations. researchgate.netacs.org
In the aza-Henry reaction (also known as a nitro-Mannich reaction), a nitroalkane adds to an imine. Bifunctional thiourea catalysts activate both the imine (via hydrogen bonding to the nitrogen) and the nitroalkane (via deprotonation by the basic site) to furnish chiral β-nitroamines with high diastereo- and enantioselectivity. nih.govacs.orgnih.gov
Similarly, in the Mannich reaction , a soft enolate adds to an imine. Thiourea catalysts bearing a tertiary amine can generate the enolate from a pronucleophile (like a malonate or β-ketoester) and simultaneously activate the imine electrophile. nih.govacs.orgresearchgate.net This dual activation strategy provides access to a wide range of chiral β-amino esters and ketones, which are valuable precursors for pharmaceuticals. acs.org
Table 2: Representative Thiourea-Catalyzed Asymmetric Henry and Mannich-Type Reactions
| Reaction Type | Catalyst Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Aza-Henry | Glycosyl Thiourea | N-Boc imine + Nitromethane | 98 | >99 | acs.org |
| Aza-Henry | Diamine-tethered Bis-Thiourea | Aromatic Aldehyde + Nitromethane | >99 | 98 | acs.org |
| Mannich | Takemoto's Catalyst | Dibenzoylmethane + N-Cbz-α-chloroglycine ester | 90 | 93 | nih.govacs.org |
Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings. While inherently stereospecific, achieving enantioselectivity requires a chiral catalyst. Thioureas, particularly electron-deficient ones like Schreiner's catalyst, can catalyze Diels-Alder reactions by activating the dienophile. beilstein-journals.orgnih.gov The catalyst's hydrogen bonds to the dienophile's carbonyl group lower its LUMO, accelerating the reaction. rsc.orgrsc.org
While many examples involve achiral thioureas simply as Lewis acid catalysts, chiral variants have been developed to induce enantioselectivity. beilstein-journals.org The catalyst orients the diene's approach to the activated dienophile, favoring cycloaddition to one of the two enantiotopic faces. researchgate.net This has been particularly useful in reactions with sterically hindered dienophiles where high selectivity can be achieved. beilstein-journals.orgnih.gov
Acetalization Reactions
The protection of carbonyl groups as acetals is a common and crucial step in multistep synthesis. Thioureas have been shown to be effective, mild, and metal-free catalysts for the acetalization of aldehydes. lookchem.comresearchgate.net The reaction is believed to proceed via hydrogen-bond activation of the aldehyde's carbonyl group by the thiourea, making it more susceptible to nucleophilic attack by an alcohol. rsc.orgbeilstein-journals.org
A photochemical protocol using Schreiner's thiourea has been developed, offering a green and inexpensive method for converting a variety of aldehydes into acetals in high yields under mild conditions. rsc.orgresearchgate.net While many applications use achiral thioureas for general catalysis, the development of chiral thioureas for asymmetric acetalization, particularly in desymmetrization reactions, is an area of growing interest.
Ring-Opening Polymerizations (ROP)
Thioureas, often used in combination with a base or an alcohol initiator, are highly effective catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone. rsc.org This has become a leading metal-free method for producing biodegradable polymers such as polylactide (PLA). acs.org The catalytic system operates through a cooperative mechanism where the thiourea activates the monomer's carbonyl group via hydrogen bonding, while the co-catalyst (e.g., an alkoxide or amine) initiates the polymerization. nih.govresearchgate.net
The use of bis(thiourea) catalysts has been shown to dramatically accelerate the polymerization rate compared to mono-thiourea systems, while maintaining control over the polymer's molecular weight and structure. acs.orgresearchgate.net Furthermore, the use of chiral thiourea catalysts in combination with a base has enabled the stereoselective ROP of racemic lactide, yielding highly isotactic polylactide, which possesses superior thermal and mechanical properties. nih.gov
Supramolecular Chemistry and Crystal Engineering of Thiourea Derivatives
Hydrogen Bonding Interactions in Crystalline Thiourea (B124793) Solids
The structure of crystalline solids containing thiourea derivatives is significantly influenced by a network of hydrogen bonds. The thiourea backbone, with its N-H donor groups and sulfur acceptor atom, is a versatile component in crystal engineering. rsc.org The nature and pattern of these interactions are fundamental to the assembly of molecules in the solid state.
N-H···S and N-H···O Hydrogen Bonds
The most prominent interactions in the crystal structures of thiourea derivatives are hydrogen bonds involving the N-H groups as donors. The sulfur atom of the thiocarbonyl group is a primary hydrogen bond acceptor, leading to the formation of robust N-H···S hydrogen bonds. In analogous compounds like N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea and 1-(4-chlorobenzoyl)-3-cyclohexyl-3-methylthiourea, these intermolecular N-H···S bonds are a key feature, linking molecules together. nih.govresearchgate.netnih.gov
Additionally, when an oxygen atom is present elsewhere in the molecule, such as in a benzoyl or carbonyl group attached to the thiourea core, intramolecular N-H···O hydrogen bonds can form. nih.govresearchgate.netresearchgate.net These interactions often result in the formation of a pseudo-six-membered ring, which adds to the conformational rigidity of the molecule. researchgate.net While N-cyclohexyl-N-methylthiourea itself lacks an oxygen atom, the principles observed in acylthiourea derivatives highlight the competitive nature of hydrogen bond formation. The thioamide N-H group is generally a stronger hydrogen bond donor than an amide N-H group. nih.govruc.dk
Table 1: Hydrogen Bond Types in Thiourea Derivatives
| Interaction Type | Description | Role in Crystal Packing |
|---|---|---|
| N-H···S | Intermolecular hydrogen bond between the N-H donor and the thiocarbonyl sulfur acceptor. | Links molecules into dimers or chains, forming the primary supramolecular structure. nih.govnih.gov |
| N-H···O | Intramolecular hydrogen bond, typically found in acylthioureas, between an N-H donor and a carbonyl oxygen acceptor. | Stabilizes molecular conformation, often forming a planar six-membered ring. researchgate.net |
Formation of Dimers and One-Dimensional Chains
The directionality and strength of N-H···S hydrogen bonds are key drivers in the formation of specific supramolecular synthons. A common motif observed in many thiourea derivatives is the creation of centrosymmetric dimers. nih.govresearchgate.netresearchgate.net In this arrangement, two molecules are linked by a pair of N-H···S hydrogen bonds, forming a characteristic ring pattern.
Alternatively, these N-H···S interactions can link molecules in a head-to-tail fashion, resulting in the formation of one-dimensional polymeric chains. nih.gov The choice between dimer and chain formation is often influenced by the steric and electronic properties of the substituents on the nitrogen atoms.
Conformational Analysis and its Impact on Solid-State Structures
The conformation adopted by this compound in the solid state is a critical factor that influences how the molecules pack in the crystal lattice. The rotational freedom around the C-N bonds of the thiourea core allows for various isomers.
Trans-trans, Trans-cis, and Cis-cis Rotational Isomers
The arrangement of the substituents relative to the sulfur atom across the C-N bonds defines the rotational isomerism in thiourea derivatives. wikipedia.org Three primary conformations are possible:
Trans-trans: Both substituents are positioned trans to the sulfur atom.
Trans-cis: One substituent is trans and the other is cis to the sulfur atom. This conformation is observed in related structures like N-cyclohexylcarbonyl-N′-phenylthiourea. researchgate.net
Cis-cis: Both substituents are cis to the sulfur atom. This conformer is generally less favored due to steric repulsion between the substituents.
Influence of Substituents on Conformational Preferences
The nature of the N-substituents has a profound impact on the conformational preferences and the resulting solid-state structures.
Cyclohexyl Group: This bulky aliphatic group introduces significant steric hindrance. In the solid state, the cyclohexyl ring typically adopts a stable chair conformation. nih.govresearchgate.netnih.gov Its orientation relative to the thiourea plane can influence which hydrogen bonding patterns are sterically accessible. The steric bulk of the cyclohexyl substituent can also lead to a slight weakening of hydrogen bond interactions due to increased Pauli repulsion. nih.gov
Methyl Group: As a smaller substituent, the methyl group exerts less steric influence compared to the cyclohexyl group. This asymmetry between the two substituents likely favors a trans-cis conformation to minimize steric strain, with the larger cyclohexyl group occupying the less hindered trans position.
The balance between the steric demands of the cyclohexyl group and the hydrogen bonding capabilities of the N-H moiety ultimately determines the final supramolecular assembly in the crystalline state of this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea |
| 1-(4-chlorobenzoyl)-3-cyclohexyl-3-methylthiourea |
Co-crystallization Strategies Utilizing Thiourea Moieties
The thiourea functional group is a versatile component in the design of co-crystals due to its strong hydrogen bonding capabilities. The hydrogen bond donors (N-H) and acceptor (C=S) in the thiourea moiety allow for the formation of robust and directional intermolecular interactions, which are fundamental to the construction of multi-component crystalline structures. While specific studies on the co-crystallization of this compound are not extensively documented, the principles of co-crystal design and formation for thiourea derivatives, in general, provide a strong framework for understanding its potential.
Design of Co-crystals with Inorganic Salts and Organic Compounds
The design of co-crystals involving thiourea derivatives like this compound hinges on the principles of supramolecular chemistry, where non-covalent interactions are programmed to direct the assembly of molecules into a crystalline lattice. The thiourea moiety can form strong hydrogen bonds with a variety of functional groups present in both inorganic and organic co-formers.
Co-crystallization with Organic Compounds:
Thiourea derivatives readily form co-crystals with organic molecules containing complementary hydrogen bonding sites, such as carboxylic acids, amides, and pyridines. The formation of these co-crystals is driven by the establishment of predictable hydrogen bonding patterns, often referred to as supramolecular synthons. For instance, the R2,2(8) graph set motif, a dimer formed by N-H···S hydrogen bonds between two thiourea molecules, is a common feature in the crystal structures of many thiourea derivatives.
In the case of a related compound, N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, the crystal structure reveals intermolecular N-H···S hydrogen bonds that link the molecules into centrosymmetric dimers. nih.gov This demonstrates the propensity of the cyclohexyl-substituted thiourea moiety to engage in predictable hydrogen bonding, a key aspect in the design of co-crystals. The selection of a co-former would, therefore, be guided by its ability to form strong and directional hydrogen bonds with the N-H or C=S groups of this compound.
Co-crystallization with Inorganic Salts:
While less common than with organic compounds, co-crystallization with inorganic salts is also a viable strategy. In this approach, the thiourea derivative can act as a ligand, coordinating to metal ions or forming hydrogen bonds with anions. The success of such co-crystallizations depends on the coordination preferences of the metal ion and the hydrogen bonding capabilities of the anion. The flexibility of the thiourea backbone and the steric bulk of the cyclohexyl and methyl groups would play a significant role in the resulting crystal packing.
Mechanochemical and Solvent-Free Methods for Co-crystal Formation
Mechanochemical and solvent-free methods are increasingly popular in co-crystal synthesis due to their environmental benefits and efficiency. researchgate.netrsc.org These techniques are particularly well-suited for screening for new co-crystal phases and for synthesizing co-crystals of compounds that are sensitive to solvents.
Mechanochemical Synthesis:
Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations in the solid state. researchgate.net This method can be performed with or without the addition of small amounts of a liquid, a technique known as liquid-assisted grinding (LAG). For thiourea derivatives, mechanochemical synthesis of co-crystals has been demonstrated to be a rapid and efficient method. The process typically involves grinding the thiourea derivative with a co-former in a ball mill or with a mortar and pestle. The mechanical forces break down the crystal lattices of the starting materials, increasing the surface area and facilitating the formation of new intermolecular interactions that lead to the co-crystal phase.
The synthesis of various thioureas has been successfully achieved through mechanochemical "click-type" amine-isothiocyanate coupling reactions, demonstrating the utility of mechanochemistry in forming the thiourea moiety itself. beilstein-journals.org This suggests that the subsequent formation of co-crystals from pre-synthesized this compound via mechanochemical methods would be a feasible approach.
Solvent-Free Synthesis:
Solvent-free synthesis methods, beyond mechanochemistry, include techniques such as sonocrystallization and thermal methods like hot-melt extrusion. rsc.orgnih.gov Sonocrystallization utilizes ultrasound to induce nucleation and crystallization. rsc.org In the context of this compound, dissolving it with a suitable co-former in a minimal amount of a volatile solvent and then subjecting the solution to ultrasound could potentially yield co-crystals upon solvent evaporation.
Thermal methods involve heating the physical mixture of the thiourea derivative and the co-former above their melting points or eutectic temperature, followed by cooling to induce crystallization of the co-crystal phase. The thermal stability of this compound would be a critical factor in the applicability of this method.
These solvent-free approaches offer advantages such as reduced waste, shorter reaction times, and the potential to form novel crystalline phases that may not be accessible from solution. nih.gov
Self-Assembly and Supramolecular Architecture Design
The self-assembly of this compound into well-defined supramolecular architectures is governed by a combination of strong and weak non-covalent interactions. The understanding of these interactions is crucial for the rational design of crystalline materials with desired properties.
Construction of 1D, 2D, and 3D Supramolecular Networks
The directional nature of the hydrogen bonds involving the thiourea moiety is a key factor in the construction of extended supramolecular networks. While a specific crystal structure for this compound is not available in the provided search results, analysis of related structures provides valuable insights.
For instance, in the crystal structure of N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea, the formation of centrosymmetric dimers through N-H···S hydrogen bonds creates a fundamental building block. nih.gov These dimers can then be further assembled into higher-dimensional networks through other weak interactions. The presence of both a bulky cyclohexyl group and a smaller methyl group on the nitrogen atoms of this compound would introduce a degree of asymmetry that could lead to more complex packing arrangements.
Role of Pi-Pi Stacking and Other Weak Interactions in Assembly
In the absence of aromatic groups in this compound, other weak interactions become more prominent in directing the supramolecular assembly. These include:
C-H···S and C-H···π Interactions: In thiourea derivatives containing aromatic rings, C-H···π interactions are often observed. nih.gov For this compound, weak C-H···S hydrogen bonds, where a hydrogen atom from a cyclohexyl or methyl group interacts with the sulfur atom of a neighboring molecule, are likely to be present and contribute to the stability of the crystal packing.
The combination of these weak interactions, in concert with the stronger N-H···S hydrogen bonds, dictates the final three-dimensional arrangement of the molecules in the solid state.
Thiourea as a Supramolecular Synthon
A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. researchgate.netmdpi.com The thiourea moiety is an excellent example of a reliable and robust supramolecular synthon.
The most common supramolecular synthon involving the thiourea group is the aforementioned R2,2(8) dimer, formed through a pair of N-H···S hydrogen bonds. This synthon is highly predictable and has been observed in the crystal structures of a vast number of thiourea derivatives. Its prevalence is due to the favorable geometry and strength of the N-H···S hydrogen bond.
Advanced Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards greener and more sustainable practices has spurred research into environmentally friendly methods for synthesizing N,N'-disubstituted thioureas like N-cyclohexyl-N-methylthiourea. researchgate.nettandfonline.com Traditional methods often involve hazardous reagents and volatile organic solvents. researchgate.net Current research focuses on alternatives that minimize waste and energy consumption.
Key sustainable approaches include:
Solvent-free synthesis: "Just mixing" the reactant amines and carbon disulfide has proven to be an instantaneous and high-yielding method for producing chiral thioureas. researchgate.net Mechanochemical methods, such as ball milling, offer a rapid and quantitative route to thiourea (B124793) derivatives without the need for bulk solvents. rsc.org
Microwave-assisted synthesis: This technique significantly reduces reaction times compared to conventional heating. For example, the synthesis of some N,N'-disubstituted thioureas can be completed in minutes under microwave irradiation. researchgate.netresearchgate.net
Catalyst-free and multicomponent reactions (MCRs): One-pot MCRs starting from isocyanides, amines, and elemental sulfur are being explored for the efficient synthesis of thioureas. researchgate.netfrontiersin.orgnih.gov These methods often proceed under mild conditions and offer high atom economy.
Use of greener solvents: The use of water or recyclable solvents like polyethylene (B3416737) glycol (PEG) is being investigated to replace hazardous organic solvents. nih.govua.es
These novel synthetic strategies not only make the production of this compound more environmentally benign but also open up avenues for creating a wider diversity of thiourea derivatives with tailored properties.
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry plays a crucial role in understanding and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) is a powerful tool for these investigations. ufv.brresearchgate.net
Future research in this area will focus on:
Improving the accuracy of predictive models: By refining computational methods, researchers can more accurately predict properties like reactivity, binding affinities, and spectroscopic characteristics. tandfonline.com This includes developing more sophisticated models that account for solvent effects and dynamic conformational changes.
Predicting biological activity: Computational tools are being used to predict the pharmacokinetic and toxicological profiles of thiourea derivatives, aiding in the design of safer and more effective compounds for biological applications. pensoft.netmdpi.com Web tools like SwissADME are utilized to calculate drug-like properties and pharmacokinetic parameters. tandfonline.com
Understanding reaction mechanisms: DFT calculations can elucidate the transition states and reaction pathways of thiourea-catalyzed reactions, providing insights that can guide the design of more efficient catalysts. nih.gov
In silico screening: Computational screening of virtual libraries of thiourea derivatives can accelerate the discovery of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing. pensoft.net
The synergy between computational modeling and experimental work is expected to significantly accelerate the development of new applications for this compound.
Rational Design of Multi-Functional Thiourea Systems for Targeted Applications
The ability to incorporate different functional groups into the thiourea scaffold allows for the rational design of multi-functional molecules with specific applications in mind. This is a rapidly growing area of research.
Examples of targeted design include:
Dual-function microbicides: Thiourea derivatives have been designed to exhibit both anti-HIV and spermicidal activity, offering a novel approach to preventing sexually transmitted infections. oup.com
Enzyme inhibitors: By tailoring the substituents on the thiourea core, researchers can design potent and selective inhibitors for specific enzymes, such as tyrosinase or carbonic anhydrase. tandfonline.comacs.org
Sensors: The thiourea moiety can act as a binding site for specific analytes, making these compounds suitable for the development of chemical sensors.
Drug delivery systems: The ability of thioureas to form complexes with metal ions and engage in hydrogen bonding makes them promising candidates for the development of drug delivery vehicles. smolecule.com
The modular nature of thiourea synthesis allows for a high degree of control over the final structure, enabling the creation of molecules with precisely tuned properties for a wide range of applications. acs.org
Exploration of New Catalytic Transformations and Enantioselective Processes
Thiourea derivatives have emerged as powerful organocatalysts, capable of promoting a variety of chemical transformations with high efficiency and stereoselectivity. nih.govacs.orgnih.govjh.edu
Future research in this domain will likely focus on:
Expanding the scope of catalyzed reactions: While thioureas have been successfully used in reactions like Michael additions, Mannich reactions, and Pictet-Spengler reactions, there is still potential to discover new catalytic applications. jh.edujst.go.jp This includes exploring their use in oxidation reactions and other C-C and C-N bond-forming reactions. acs.org
Developing more efficient and selective catalysts: The development of bifunctional thiourea catalysts, which contain both a hydrogen-bond donor and a Lewis basic site, has led to significant improvements in catalytic activity and enantioselectivity. acs.orgjst.go.jp Future work will involve the design of even more sophisticated catalysts with enhanced performance.
Application in continuous flow processes: The immobilization of chiral thiourea catalysts on solid supports allows for their use in continuous flow reactors, which offers advantages in terms of catalyst recyclability and process scalability. bohrium.com
Enantioselective catalysis: A major focus will continue to be the development of chiral thiourea catalysts for asymmetric synthesis, providing access to enantiomerically pure compounds that are crucial in the pharmaceutical and agrochemical industries. nih.govacs.orgacs.org
The versatility of thiourea catalysts ensures that they will remain a key tool for synthetic chemists for years to come.
Expanding the Scope of Supramolecular Assembly and Host-Guest Chemistry
The ability of the thiourea group to form strong and directional hydrogen bonds makes it an excellent building block for the construction of well-defined supramolecular architectures. smolecule.comnih.gov
Future directions in this field include:
Crystal engineering: Thiourea derivatives are being used to control the packing of molecules in the solid state, leading to the formation of crystals with desired physical properties. smolecule.comnih.govdariobraga.it
Host-guest chemistry: Thiourea-based macrocycles and cages can act as hosts for a variety of guest molecules, with potential applications in sensing, separation, and catalysis.
Self-assembly of complex structures: Researchers are exploring the use of thiourea derivatives to create more complex self-assembled systems, such as gels, liquid crystals, and polymers.
Functional materials: The incorporation of thiourea units into materials can impart specific functions, such as anion recognition or catalytic activity.
The predictable and robust nature of the hydrogen bonding interactions involving the thiourea group makes it a powerful tool for the bottom-up construction of functional supramolecular systems.
Q & A
Q. What are the common synthetic routes for N-cyclohexyl-N-methylthiourea, and how can purity be optimized during synthesis?
this compound is typically synthesized via nucleophilic substitution or condensation reactions between cyclohexylamine derivatives and methyl isothiocyanate. A method involving the reaction of N-methylcyclohexylamine with thiophosgene under controlled pH (6–8) and low temperatures (0–5°C) has been reported to yield high-purity products . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures minimal byproducts like dicyclohexylthiourea .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies thiourea-specific bands (C=S stretch at 1250–1350 cm⁻¹, N-H stretches at 3200–3400 cm⁻¹) .
- NMR : ¹H NMR shows cyclohexyl protons as multiplet signals (δ 1.2–2.1 ppm) and methyl groups as singlets (δ 3.0–3.2 ppm). ¹³C NMR confirms the thiocarbonyl carbon at δ 175–185 ppm .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 186.1 for C₈H₁₆N₂S) validate the molecular formula .
Q. What safety protocols are critical when handling this compound in the lab?
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture .
- Exposure control : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation; if exposed, seek immediate medical attention .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distributions, reactive sites, and binding energies. For example, the thiocarbonyl sulfur exhibits high electrophilicity, making it prone to nucleophilic attacks. Solvent effects (e.g., polar aprotic solvents) can be modeled using the PCM method to optimize reaction pathways .
Q. How should researchers resolve contradictions in reported biological activities of thiourea derivatives?
Discrepancies in antimicrobial or cytotoxic data often arise from variations in assay conditions (e.g., bacterial strains, concentration ranges). A systematic approach includes:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing .
- Dose-response curves : Calculate IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) .
- Comparative studies : Cross-reference results with structurally similar compounds like N-allylthioureas to identify structure-activity relationships (SAR) .
Q. What strategies optimize the catalytic activity of this compound in coordination chemistry?
Thiourea derivatives act as ligands for transition metals (e.g., Cu(II), Ni(II)). Key strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
